Spirost-5-en-3-yl hexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

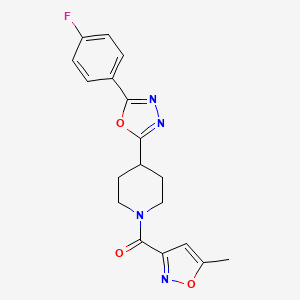

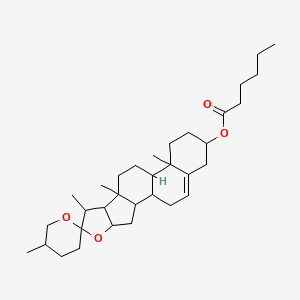

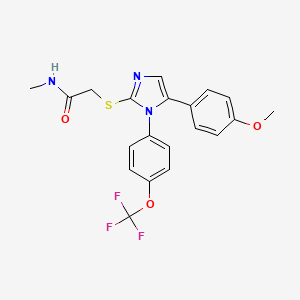

Spirost-5-en-3-yl hexanoate is a chemical compound with the molecular formula C33H52O4 . It has an average mass of 512.764 Da and a mono-isotopic mass of 512.386536 Da . This compound is widely used in scientific research due to its unique chemical structure and favorable properties. It possesses diverse applications, such as drug synthesis, organic chemistry, and pharmaceutical development.

Molecular Structure Analysis

The molecular structure of Spirost-5-en-3-yl hexanoate consists of 33 carbon atoms, 52 hydrogen atoms, and 4 oxygen atoms . The exact spatial arrangement of these atoms forms the unique structure of Spirost-5-en-3-yl hexanoate, which contributes to its chemical properties and reactivity. Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of Spirost-5-en-3-yl hexanoate include its molecular formula (C33H52O4), average mass (512.764 Da), and mono-isotopic mass (512.386536 Da) . Other properties such as solubility, melting point, boiling point, and specific rotation may be found in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen

Neuroprotection and Alzheimer’s Disease

The compound has been found to block the mitochondrial uptake of Aβ in neuronal cells and prevent Aβ-induced impairment of mitochondrial function . This suggests that it could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s, where Aβ plaques are a major pathological feature .

Mitochondrial Function

“Spirost-5-en-3-yl hexanoate” has been shown to have a direct effect on the mitochondrial permeability transition (MPT) pore . This could have implications for a range of diseases and conditions where mitochondrial function is compromised .

Anti-inflammatory Activity

Prodrugs of diosgenin, which include “Spirost-5-en-3-yl hexanoate”, have been found to have significant anti-inflammatory effects . In particular, the methyl ester ended prodrug was found to be four times more active than dexamethasone, a commonly used anti-inflammatory drug .

Antiproliferative Activity

The carboxylic acid ended prodrug of diosgenin was found to have improved antiproliferative activity over MCF-7 cells, a type of breast cancer cell . This suggests potential applications in cancer treatment .

Regulation of Inflammatory Mediators

Diosgenin, the parent compound of “Spirost-5-en-3-yl hexanoate”, has been found to inhibit macrophage-derived inflammatory mediators . This could have potential applications in the treatment of inflammatory diseases .

Potential Treatment for Skin Inflammation

Diosgenin has been suggested as a potential treatment for skin inflammation . It has been shown to reduce skin inflammation induced by phthalic anhydride by suppressing the cytokines IL-4 and IL-6, which are involved in skin inflammation .

Wirkmechanismus

Target of Action

Spirost-5-en-3-yl hexanoate, also known as SP-233, primarily targets the amyloid-beta (Aβ) peptides in neuronal cells . These peptides are implicated in the pathogenesis of Alzheimer’s disease, and their accumulation can lead to neuronal cell death .

Mode of Action

SP-233 interacts with Aβ peptides by binding to them and inactivating the peptide . This interaction blocks the mitochondrial uptake of Aβ in neuronal cells, thereby preventing Aβ-induced impairment of mitochondrial function .

Biochemical Pathways

The primary biochemical pathway affected by SP-233 is the mitochondrial respiratory chain . Aβ peptides have been shown to uncouple this chain, leading to the opening of the membrane permeability transition (MPT) pore and subsequent cell death . SP-233 reverses this effect by binding to and inactivating Aβ peptides, thereby preserving the integrity of the mitochondrial respiratory chain .

Result of Action

The binding and inactivation of Aβ peptides by SP-233 result in the prevention of Aβ-induced impairment of mitochondrial function . This leads to the preservation of neuronal cell health and function, as the toxic effects of Aβ peptides are mitigated .

Action Environment

The action of SP-233 is influenced by the cellular environment, particularly the presence of Aβ peptides. The compound’s efficacy in preventing Aβ-induced toxicity suggests it remains stable and active in the neuronal cellular environment . .

Eigenschaften

IUPAC Name |

(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl) hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOZFSWFUBLCNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2928733.png)

![2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2928734.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2928738.png)

![1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene](/img/structure/B2928743.png)

![1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-isobutylpiperidine-4-carboxamide](/img/structure/B2928746.png)

![ethyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2928747.png)